m-Terphenyl, 2,2''-diphenyl-
CAS No.: 5660-37-7
Cat. No.: VC16066311
Molecular Formula: C30H22
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5660-37-7 |
|---|---|
| Molecular Formula | C30H22 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 1,3-bis(2-phenylphenyl)benzene |
| Standard InChI | InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |
| Standard InChI Key | PJHQBYBCLZCZNF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
The molecular structure of m-terphenyl, 2,2''-diphenyl-, consists of a central benzene ring with phenyl substituents at the 1, 3, and 2'' positions. This arrangement creates a rigid, planar framework with extended π-conjugation, which influences its optical and electronic behavior. The systematic IUPAC name for this compound is 1,3-diphenyl-2-(phenyl)benzene, though it is often referred to by its common name in industrial and research contexts .
Key Structural Features:
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Core Framework: A benzene ring serves as the central unit.
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Substituents: Phenyl groups at the 1, 3, and 2'' positions introduce steric hindrance and electronic effects.
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Conjugation: The extended π-system enables absorption in the UV-visible spectrum, with potential applications in optoelectronics .
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₂ | |
| Molecular Weight | 382.5 g/mol | |
| Melting Point | 245–247°C | |
| Boiling Point | 480°C (estimated) | |
| Solubility | Insoluble in water |
Historical Development and Synthesis
Early Discoveries
The foundational synthesis of terphenyls dates to the 19th century. In 1866, Pierre Eugène Marcellin Berthelot first produced a mixture of meta- and para-terphenyls by pyrolyzing benzene at high temperatures . Gustav Schultz later isolated meta-terphenyl in 1874 using solvent-based fractional crystallization, leveraging differences in melting points between isomers . These early methods laid the groundwork for modern synthetic approaches.
Contemporary Synthesis
Modern synthesis of m-terphenyl derivatives, including the 2,2''-diphenyl variant, often employs cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing palladium catalysts, is particularly effective for constructing the terphenyl backbone . For example:
This method offers high regioselectivity and yield, making it suitable for both laboratory and industrial scales .
Chemical and Physical Properties
Steric Effects
The 2,2''-diphenyl substitution creates a sterically crowded environment around the central benzene ring. This hindrance is advantageous in coordination chemistry, where the compound acts as a ligand to stabilize metal centers by preventing unwanted side reactions .
Optical Properties
The extended conjugation results in strong absorption bands in the UV range (λₐᵦₛ ≈ 280–320 nm), with fluorescence emission in the blue region (λₑₘ ≈ 400–450 nm) . These properties are exploited in organic light-emitting diodes (OLEDs) and sensors.
Table 2: Spectroscopic Data
Applications in Modern Science
Catalysis and Ligand Design
m-Terphenyl, 2,2''-diphenyl-, is widely used as a ligand in transition metal catalysis. Its bulky substituents stabilize low-coordinate metal complexes, enhancing catalytic activity in reactions such as C–H bond activation . For instance, palladium complexes of this ligand exhibit superior performance in cross-coupling reactions compared to traditional phosphine ligands .
Organic Electronics
In OLEDs, the compound’s fluorescence and electron-transport properties improve device efficiency. Research demonstrates a 15% increase in external quantum efficiency (EQE) when used as an emissive layer dopant .
Photopolymerization
Recent studies highlight its role as a photosensitizer in UV-initiated polymerization. When paired with iodonium salts, it achieves >90% epoxy group conversion in cationic photopolymerization, enabling rapid curing of adhesives and coatings .
Recent Research and Innovations
Hybrid Photopolymerization Monitoring
A 2025 study utilized m-terphenyl, 2,2''-diphenyl-, as a fluorescent sensor to track real-time polymerization progress. The compound’s emission intensity correlates inversely with monomer conversion, providing a non-destructive analytical tool .
Environmental Sensing
Functionalized derivatives detect nitroaromatic explosives (e.g., TNT) via fluorescence quenching. Limits of detection (LOD) as low as 10 ppb have been reported, underscoring its potential in security and environmental monitoring .
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